(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid
Description
This compound is a fluorinated adamantane derivative featuring a hexafluoropropyl substituent at the 3-position and a carboxylic acid group at the 1-position of the adamantane core.
Properties
Molecular Formula |
C14H16F6O2 |
|---|---|
Molecular Weight |
330.27 g/mol |
IUPAC Name |
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F6O2/c15-9(14(18,19)20)13(16,17)12-4-7-1-8(5-12)3-11(2-7,6-12)10(21)22/h7-9H,1-6H2,(H,21,22)/t7-,8+,9?,11?,12? |
InChI Key |
GLJDZZQQPFAEPQ-GQPGPOQHSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane derivatives. One common approach includes the introduction of the hexafluoropropyl group through a Friedel-Crafts alkylation reaction, followed by the oxidation of the resulting intermediate to introduce the carboxylic acid group. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The hexafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or anhydrides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The hexafluoropropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Parent Compound: 1-Adamantanecarboxylic Acid
- Molecular Formula : C₁₁H₁₆O₂
- Molecular Weight : 180.24 g/mol
- Key Features : Lacks substituents beyond the carboxylic acid group.
- Properties : Acts as a baseline for comparison; lower molecular weight and polarity compared to fluorinated derivatives. Its safety data (e.g., first-aid measures for inhalation) are well-documented .
Triazolyl and Tetrazolyl Derivatives
Several adamantane-1-carboxylic acid derivatives with nitrogen-containing substituents have been synthesized ():
Comparison :
- Electronic Effects : The hexafluoropropyl group in the target compound is strongly electron-withdrawing, likely increasing the carboxylic acid's acidity compared to triazolyl/tetrazolyl derivatives.
- Synthetic Complexity : Triazolyl derivatives are synthesized via thermal reactions (150°C, 24 hrs), whereas fluorinated analogs (e.g., ) require specialized reagents like HFP and radical initiators .
Halogenated Derivatives
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)Adamantane-1-Carboxylic Acid ():
- Molecular Formula : C₁₃H₁₅N₄O₄Br
- Molecular Weight : 371.19 g/mol
- Key Features : Bromine and nitro groups introduce steric bulk and electronic effects distinct from fluorine.
- 3-Iodoadamantane-1-Carboxylic Acid Derivatives (): Example: 3-(4-Iodophenyl)adamantane-1-carboxylic acid.
Comparison :
Comparison :
- Functionality: The carboxylic acid group in the target compound enables hydrogen bonding and salt formation, enhancing solubility in polar solvents compared to non-carboxylic fluorinated analogs.
- Applications : Carboxylic acid derivatives are more suited for pharmaceutical applications (e.g., protein binding) due to their ionizable group .
Biological Activity
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid is a fluorinated organic compound characterized by its unique adamantane structure and a hexafluoropropyl substituent. With a molecular formula of C14H16F6O2 and a molecular weight of approximately 330.27 g/mol, this compound exhibits distinctive chemical properties that potentially enhance its biological activity and applications in various fields such as medicinal chemistry and material science .
The compound's structure is defined by:
- Molecular Formula : C14H16F6O2
- Molecular Weight : 330.27 g/mol
- Melting Point : Approximately 115 °C
- Density : 1.474 g/cm³
The presence of the hexafluoropropyl group significantly influences the compound's reactivity and stability, making it a subject of interest for biological interaction studies .
Biological Activity
Research on the biological activity of (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid is still emerging. However, several key areas have been identified:
1. Interaction with Biological Molecules
Studies suggest that the compound may interact with various biomolecules due to its carboxylic acid functional group. Such interactions could lead to:
- Inhibition or modulation of enzyme activity
- Binding to cell surface receptors
- Potential use as a drug delivery vehicle
2. Multivalent Binding Scaffolds
The unique adamantane core allows for the design of multivalent scaffolds that can enhance binding affinity to target molecules. Research has shown that compounds based on adamantane can improve binding affinities significantly—by over 1.5 logs in some cases—when used as multivalent binders for cell surface epitopes . This suggests potential applications in targeted therapy and diagnostics.
Case Studies and Research Findings
Potential Applications
The biological activity of (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid opens avenues for several applications:
- Drug Development : Its structural properties may facilitate the design of new therapeutics targeting specific diseases.
- Diagnostic Tools : The ability to bind selectively to certain biomolecules can be harnessed for imaging or diagnostic purposes.
- Materials Science : The stability and reactivity of fluorinated compounds make them suitable for advanced materials in various industrial applications.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 or ABEK-P2) for high-concentration exposures; P95 masks suffice for low-level contaminants .
- Skin and Eye Protection : Wear chemical-resistant gloves, goggles, and full-body suits to prevent dermal/ocular exposure. In case of contact, rinse eyes with water for ≥15 minutes and wash skin with soap .
- Storage : Store in a cool, dry, ventilated area away from incompatible materials (specific incompatibilities require further testing) .
Q. What synthetic methodologies are established for fluorinated adamantane carboxylic acid derivatives?
- Methodological Answer :
- Esterification/Coupling : Use carbodiimide-based coupling agents (e.g., HBTU/HOBt) to conjugate adamantane carboxylic acid to polymers or peptides, as demonstrated for hyaluronic acid functionalization .
- Solid-Phase Synthesis : Employ resin-bound peptide synthesis with adamantane carboxylic acid derivatives, optimizing molar ratios and reaction times for yield .
- Fluorination : Introduce hexafluoropropyl groups via radical or nucleophilic substitution under anhydrous conditions, monitored by <sup>1</sup>H-NMR for functionalization efficiency .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 210–254 nm) and C18 columns for purity assessment .
- Spectroscopy : Confirm structure via <sup>1</sup>H-NMR (adamantane protons at δ = 1.50–1.85; carboxylic acid proton at δ = 12–14) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : Perform HRMS (ESI+) to verify molecular weight and fluorination pattern .
Advanced Research Questions
Q. How does the stereochemistry of (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid influence its host-guest binding with cyclodextrins?
- Methodological Answer :
- Binding Affinity Studies : Conduct isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify association constants (Ka) with α-cyclodextrin. Compare to adamantane-1-carboxylic acid derivatives lacking fluorination .
- Computational Modeling : Use molecular dynamics simulations to analyze steric effects of the hexafluoropropyl group on cavity fit and van der Waals interactions .
- Thermodynamic Analysis : Generate Van’t Hoff plots to assess entropy-driven vs. enthalpy-driven binding, leveraging fluorination-induced hydrophobicity .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of fluorinated adamantane derivatives?
- Methodological Answer :
- Experimental Determination : Measure logP via shake-flask method (octanol/water partitioning) and solubility in PBS/DMSO using nephelometry .
- Data Normalization : Cross-reference with structurally similar compounds (e.g., 1-adamantanecarboxylic acid, logP = 2.1) to identify outliers .
- Advanced Analytics : Use differential scanning calorimetry (DSC) to clarify melting points and thermal stability, addressing gaps in existing datasets .
Q. How can this compound enhance the efficacy of TDP1 inhibitors in cancer therapy?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against recombinant TDP1 using fluorogenic substrates (e.g., 3′-phosphotyrosine oligonucleotides). Compare IC50 values to non-fluorinated analogs .
- Cellular Uptake Studies : Label the compound with <sup>19</sup>F MRI probes to track intracellular accumulation in cancer cell lines .
- Synergy Testing : Co-administer with topotecan or irinotecan to assess chemosensitization effects via comet assays (DNA damage quantification) .
Q. What role does fluorination play in modulating the anti-amyloidogenic activity of adamantane-based nanosystems?
- Methodological Answer :
- Nanosystem Fabrication : Conjugate the compound to PEGylated ZnO nanoparticles via carbodiimide chemistry, optimizing ligand density for blood-brain barrier penetration .
- In Vitro Testing : Use thioflavin T assays to quantify inhibition of β-amyloid aggregation. Compare fluorinated vs. non-fluorinated derivatives .
- Oxidative Stress Analysis : Measure ROS scavenging capacity via DCFH-DA fluorescence in neuronal cells, correlating with hexafluoropropyl’s electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
